N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-amine
Overview
Description
N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a thienyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrazine and suitable aldehydes or ketones.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl halide reacts with the imidazo[1,2-a]pyrazine core.
Attachment of the Thienyl Group: The thienyl group can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thienyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, organometallics, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine
- N-(4-bromophenyl)-2-(3-thienyl)imidazo[1,2-a]pyrazin-3-amine
- N-(4-chlorophenyl)-2-(3-furyl)imidazo[1,2-a]pyrazin-3-amine
Uniqueness
N-(4-chlorophenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-amine is unique due to the specific combination of the chlorophenyl and thienyl groups, which may impart distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-thiophen-3-ylimidazo[1,2-a]pyrazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-12-1-3-13(4-2-12)19-16-15(11-5-8-22-10-11)20-14-9-18-6-7-21(14)16/h1-10,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHGFQERINRPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CSC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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